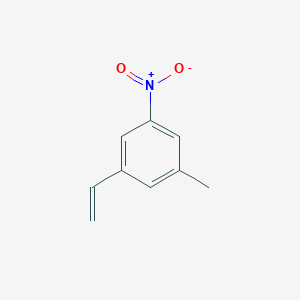
1-Ethenyl-3-methyl-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene,1-ethenyl-3-methyl-5-nitro- is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzene, featuring an ethenyl group, a methyl group, and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-ethenyl-3-methyl-5-nitro- typically involves the nitration of 1-ethenyl-3-methylbenzene (m-vinyltoluene). The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of Benzene,1-ethenyl-3-methyl-5-nitro- follows similar synthetic routes but on a larger scale. The process involves:
Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene,1-ethenyl-3-methyl-5-nitro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a deactivating group, making the benzene ring less reactive towards electrophilic substitution. the ethenyl group can participate in polymerization reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeCl3).
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Major Products
Reduction Product: Benzene,1-ethenyl-3-methyl-5-amino-.
Polymerization Product: Polymers formed from the ethenyl group.
Applications De Recherche Scientifique
Benzene,1-ethenyl-3-methyl-5-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene,1-ethenyl-3-methyl-5-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethenyl group can undergo polymerization. The compound’s effects are mediated through these chemical interactions, influencing various pathways depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene,1-ethenyl-3-methyl-: Lacks the nitro group, making it less reactive in redox reactions.
Benzene,1-ethenyl-3-nitro-: Lacks the methyl group, affecting its overall reactivity and properties.
Benzene,1-methyl-3-nitro-: Lacks the ethenyl group, making it unsuitable for polymerization reactions.
Uniqueness
Benzene,1-ethenyl-3-methyl-5-nitro- is unique due to the presence of all three functional groups (ethenyl, methyl, and nitro) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
1-ethenyl-3-methyl-5-nitrobenzene |
InChI |
InChI=1S/C9H9NO2/c1-3-8-4-7(2)5-9(6-8)10(11)12/h3-6H,1H2,2H3 |
Clé InChI |
LRNXSSRQOGKFMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)[N+](=O)[O-])C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


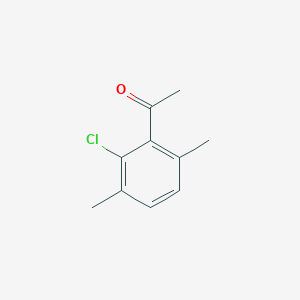
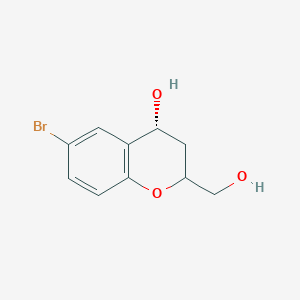

![4,5,7-Trifluorobenzo[d]thiazol-2-amine](/img/structure/B13134354.png)
![5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13134358.png)
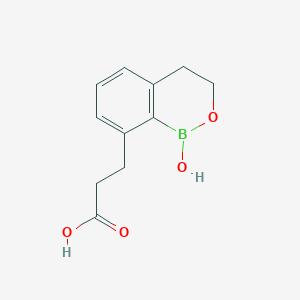
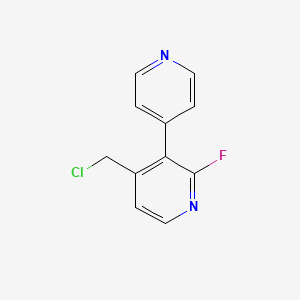
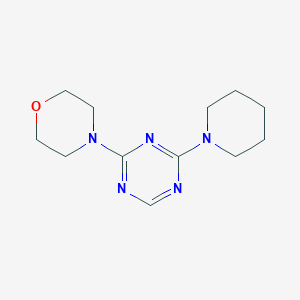
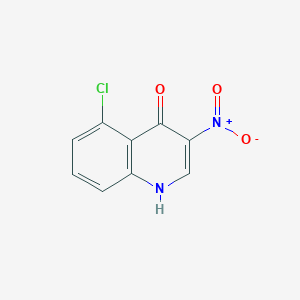
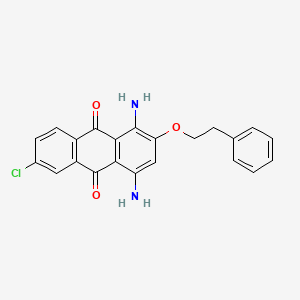

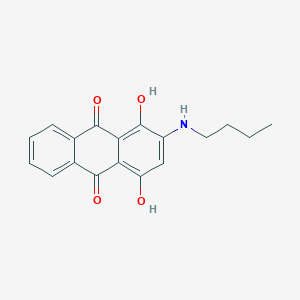
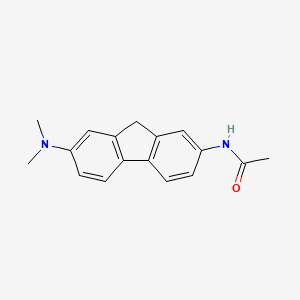
![1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13134413.png)
